molecular formula C22H28N4O2 B5149864 [(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(5-methylpyrazin-2-yl)methanone

[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(5-methylpyrazin-2-yl)methanone

Cat. No.: B5149864
M. Wt: 380.5 g/mol
InChI Key: FMSRCLLCLFUFLR-UXHICEINSA-N
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Description

[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methylpyrazin-2-yl)methanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methylpyrazin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a piperidine derivative under acidic or basic conditions.

    Introduction of the amino group: The ethyl(methyl)amino group can be introduced via reductive amination using an appropriate aldehyde or ketone precursor.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the spirocyclic core.

    Attachment of the pyrazinyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methylpyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol or amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The pyrazinyl group can be further functionalized through coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

    Coupling Reactions: Catalysts such as palladium or nickel complexes.

Properties

IUPAC Name

[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-4-25(3)19-16-7-5-6-8-17(16)22(20(19)27)9-11-26(12-10-22)21(28)18-14-23-15(2)13-24-18/h5-8,13-14,19-20,27H,4,9-12H2,1-3H3/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSRCLLCLFUFLR-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1C(C2(CCN(CC2)C(=O)C3=NC=C(N=C3)C)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)[C@H]1[C@@H](C2(CCN(CC2)C(=O)C3=NC=C(N=C3)C)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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